2-(4-Trifluoromethylphenyl)phenol
Overview
Description
Synthesis and Characterization of Fluorinated Aromatic Compounds
Synthesis Analysis
The synthesis of fluorinated aromatic compounds, such as those derived from 2-(4-Trifluoromethylphenyl)phenol, involves complex organic reactions. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoromethyl-substituted acetophenone with a nitrophenyl phenyl ether, followed by reduction with iron and hydrochloric acid . This process highlights the intricate steps required to introduce trifluoromethyl groups into aromatic compounds, which can significantly alter their physical and chemical properties.
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds is characterized by the presence of trifluoromethyl groups attached to the aromatic ring. These groups can influence the electronic distribution within the molecule, as seen in the study of a compound where the dihedral angles between the triazole ring and two benzene rings were precisely measured . The presence of fluorine atoms can also affect the conformation and reactivity of the molecules.
Chemical Reactions Analysis
Fluorinated phenols can undergo various chemical reactions, including electrophilic aromatic substitution. For example, the electrophilic aromatic ring trifluoromethylthiolation of phenols was achieved using N-trifluoromethylsulfanyl aniline in the presence of promoters like BF3·Et2O or triflic acid . This reaction demonstrates the reactivity of the para position in phenols when substituted with electron-withdrawing groups like trifluoromethyl.
Physical and Chemical Properties Analysis
The introduction of trifluoromethyl groups into phenolic compounds significantly impacts their physical and chemical properties. For instance, fluorinated polyimides synthesized from the novel diamine mentioned earlier exhibited good solubility in polar organic solvents and outstanding thermal and mechanical properties . The presence of fluorine atoms typically increases the material's resistance to solvents and thermal degradation, making them suitable for high-performance applications.
Scientific Research Applications
Application in Agrochemical and Pharmaceutical Industries
- Summary of the Application: Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Methods of Application or Experimental Procedures: The document does not provide specific methods of application or experimental procedures .
- Results or Outcomes: Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Use in Drug Metabolism
- Summary of the Application: 4-(Trifluoromethyl)phenol is a metabolite of the drug fluoxetine . Fluoxetine, also known by the brand name Prozac, is a widely used antidepressant.
- Methods of Application or Experimental Procedures: The specific methods of how 4-(Trifluoromethyl)phenol is metabolized from fluoxetine are not provided .
- Results or Outcomes: The presence of 4-(Trifluoromethyl)phenol indicates the metabolism of fluoxetine in the body .
Synthesis of Trifluoromethylpyridines
- Summary of the Application: Trifluoromethylpyridines (TFMP) are synthesized through a number of cyclocondensation reactions .
- Methods of Application or Experimental Procedures: The most commonly used trifluoromethyl-containing building blocks for these reactions are ethyl 2,2,2-trifluoroacetate and 2,2,2-trifluoroacetyl chloride .
- Results or Outcomes: The document does not provide specific results or outcomes .
Use as a Drug Metabolite
- Summary of the Application: 4-(Trifluoromethyl)phenol is a metabolite of the drug fluoxetine . Fluoxetine, also known by the brand name Prozac, is a widely used antidepressant.
- Methods of Application or Experimental Procedures: The specific methods of how 4-(Trifluoromethyl)phenol is metabolized from fluoxetine are not provided .
- Results or Outcomes: The presence of 4-(Trifluoromethyl)phenol indicates the metabolism of fluoxetine in the body .
Synthesis of Trifluoromethylpyridines
- Summary of the Application: Trifluoromethylpyridines (TFMP) are synthesized through a number of cyclocondensation reactions .
- Methods of Application or Experimental Procedures: The most commonly used trifluoromethyl-containing building blocks for these reactions are ethyl 2,2,2-trifluoroacetate and 2,2,2-trifluoroacetyl chloride .
- Results or Outcomes: The document does not provide specific results or outcomes .
Safety And Hazards
properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O/c14-13(15,16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)17/h1-8,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYWNPVVVXHAHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459477 | |
Record name | 2-(4-Trifluoromethylphenyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Trifluoromethylphenyl)phenol | |
CAS RN |
122801-61-0 | |
Record name | 2-(4-Trifluoromethylphenyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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